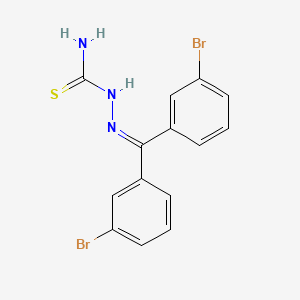
1-(Bis(3-bromophenyl)methylene)thiosemicarbazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(bis(3-bromophenyl)methylene)thiosemicarbazide is a compound that has garnered significant interest in the scientific community due to its diverse biological activities. This compound belongs to the class of thiosemicarbazides, which are known for their antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of 1-(bis(3-bromophenyl)methylene)thiosemicarbazide typically involves the Schiff base condensation reaction. This reaction occurs between thiosemicarbazides and methylene bridged compounds. For instance, the acid-catalyzed condensation of 3-aryl-4,6-dimethoxyindole-7-carbaldehydes and formaldehyde can produce a series of bis-indole based thiosemicarbazones . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.
Chemical Reactions Analysis
1-(bis(3-bromophenyl)methylene)thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, especially at the 2nd and 5th positions of the 1,3,4-thiadiazole ring system.
Common Reagents and Conditions: The reactions often require specific conditions such as controlled temperature, pH, and the presence of catalysts.
Major Products: The products formed depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(bis(3-bromophenyl)methylene)thiosemicarbazide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits significant antimicrobial and antiparasitic activities.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(bis(3-bromophenyl)methylene)thiosemicarbazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme involved in the reversible hydration of carbon dioxide to bicarbonate ions . This inhibition can lead to the disruption of cellular processes in cancer cells, thereby exerting its anticancer effects.
Comparison with Similar Compounds
1-(bis(3-bromophenyl)methylene)thiosemicarbazide can be compared with other thiosemicarbazide derivatives and 1,3,4-thiadiazole compounds:
Similar Compounds: Examples include 1,3,4-thiadiazole derivatives and other bis-indole based thiosemicarbazones.
Uniqueness: The presence of the bis(3-bromophenyl)methylene group imparts unique chemical and biological properties to the compound, making it more effective in certain applications compared to its analogs.
Properties
Molecular Formula |
C14H11Br2N3S |
|---|---|
Molecular Weight |
413.1 g/mol |
IUPAC Name |
[bis(3-bromophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C14H11Br2N3S/c15-11-5-1-3-9(7-11)13(18-19-14(17)20)10-4-2-6-12(16)8-10/h1-8H,(H3,17,19,20) |
InChI Key |
DLNPHAFNMNLYRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=NNC(=S)N)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















